Opevesostat's Mechanism of Action in Prostate Cancer: A Technical Guide
Opevesostat's Mechanism of Action in Prostate Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Opevesostat (formerly ODM-208, MK-5684) is a first-in-class, orally bioavailable, non-steroidal, and selective inhibitor of the enzyme cytochrome P450 11A1 (CYP11A1).[1][2] In the context of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC), opevesostat represents a novel therapeutic strategy by targeting the very first and rate-limiting step of steroid biosynthesis.[3][4] Its mechanism of action involves the comprehensive suppression of the production of all steroid hormones and their precursors, which can otherwise activate the androgen receptor (AR) signaling pathway, a key driver of prostate cancer progression.[1][4][5] Clinical evidence has demonstrated promising anti-tumor activity, especially in heavily pretreated mCRPC patients harboring activating mutations in the AR ligand-binding domain (AR-LBD).[6][7] This document provides an in-depth technical overview of the mechanism of action of opevesostat, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of the key pathways and processes.
Core Mechanism of Action: Upstream Inhibition of Steroidogenesis
The primary mechanism of action of opevesostat is the potent and selective inhibition of CYP11A1.[5] This mitochondrial enzyme catalyzes the conversion of cholesterol to pregnenolone, the obligate precursor for all steroid hormones, including androgens, estrogens, glucocorticoids, and mineralocorticoids.[3] By inhibiting CYP11A1, opevesostat effectively shuts down the entire steroidogenic pathway, depriving the androgen receptor of its activating ligands.[4][5]
This upstream inhibition is a key differentiator from other hormonal therapies for prostate cancer. For instance, abiraterone acetate inhibits CYP17A1, a downstream enzyme responsible for the synthesis of androgens from progesterone and pregnenolone derivatives.[8] However, resistance to CYP17A1 inhibitors can emerge through the accumulation of upstream steroid precursors that can promiscuously activate the AR.[3] Opevesostat's mechanism circumvents this by preventing the formation of these precursors.[3][5]
Due to its comprehensive inhibition of steroid biosynthesis, administration of opevesostat necessitates concomitant adrenal replacement therapy, typically with a glucocorticoid (e.g., dexamethasone) and a mineralocorticoid (e.g., fludrocortisone), to manage the expected adrenal insufficiency.[6][7]
Signaling Pathway
The following diagram illustrates the central role of CYP11A1 in steroidogenesis and the point of intervention for opevesostat, leading to the downstream suppression of androgen receptor activation.
Preclinical Evidence
In Vitro Studies
Opevesostat's activity has been characterized in the human adrenocortical carcinoma cell line NCI-H295R, a standard model for studying steroidogenesis.
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Key Findings:
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Opevesostat potently inhibited the enzymatic activity of CYP11A1 in a time-dependent manner.[2]
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It led to a significant reduction in the production of pregnenolone and testosterone, with low nanomolar concentrations showing efficacy.[5]
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In contrast, the CYP17A1 inhibitor abiraterone increased the production of pregnenolone and progesterone, highlighting the different mechanisms of action.[2]
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The inhibition of pregnenolone production by opevesostat was reversible, with recovery observed 24 hours after drug washout.[2]
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| Parameter | Opevesostat (IC50) | Reference(s) |
| Pregnenolone Production | 11 nM | [9] |
| Testosterone Production | 26 nM | [9] |
| IARA Assay | 80 nM | [9] |
In Vivo Studies
The efficacy of opevesostat has been evaluated in a castration-resistant prostate cancer VCaP xenograft mouse model. VCaP cells are known to express high levels of the androgen receptor.
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Key Findings:
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Oral administration of opevesostat in intact male rats resulted in a dose-dependent decrease in plasma concentrations of progesterone, corticosterone, and testosterone.[5]
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In the VCaP CRPC xenograft model, opevesostat significantly inhibited tumor growth.[4][5]
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Treatment with opevesostat led to a significant reduction in all measured steroid hormones in both plasma and target tissues.[4]
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Notably, the levels of full-length AR (AR-FL) and the splice variant AR-V7 in the tumors remained unchanged after opevesostat treatment, suggesting the drug's effect is primarily through ligand depletion rather than altering AR expression.[4]
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| Animal Model | Treatment | Outcome | Reference(s) |
| Intact Rats | Opevesostat (3, 10, 30, 50 mg/kg) | Dose-dependent reduction in testosterone, progesterone, and corticosterone | [9] |
| VCaP Xenograft | ORX + Opevesostat (20 mg/kg b.i.d.) + Prednisone (0.6 mg/kg q.d.) | Significant tumor growth inhibition | [9] |
Clinical Evidence: The CYPIDES Trial
The Phase I/II CYPIDES trial (NCT03436485) evaluated the safety and efficacy of opevesostat in heavily pretreated mCRPC patients.
Key Findings
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Opevesostat administration led to a rapid and potent inhibition of steroid hormone biosynthesis, with median circulating testosterone levels becoming undetectable within the first week of treatment.[6]
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The drug demonstrated significant anti-tumor activity, particularly in patients with activating AR-LBD mutations.[6][7]
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The recommended Phase 2 dose was established as 5 mg twice daily with adrenal replacement therapy.[6]
Quantitative Clinical Data (CYPIDES Phase II - Updated Results)
| Endpoint | AR-LBD Mutation Positive (n=66) | AR-LBD Mutation Negative (n=68) | Reference(s) |
| PSA50 Response (≥50% PSA decline) | 56% | 17% | [10] |
| PSA30 Response (≥30% PSA decline) | 70% | 30% | [10] |
| Objective Response Rate (RECIST) | 20.5% | Not reported | [10] |
The Role of AR-LBD Mutations and AR-V7
A key finding from the clinical development of opevesostat is its enhanced efficacy in patients with activating mutations in the ligand-binding domain of the androgen receptor.[6][7] These mutations can lead to promiscuous activation of the AR by non-canonical steroids. By depleting the entire steroid pool, opevesostat effectively removes all potential activating ligands, providing a clear mechanistic rationale for its activity in this patient population.
The direct impact of opevesostat on the signaling of AR splice variants that lack the LBD, such as AR-V7, is less direct. AR-V7 is constitutively active and does not require ligand binding for its function.[1][5] Preclinical data indicates that opevesostat does not alter the expression levels of AR-V7.[4] However, it is understood that in many cases of mCRPC, both full-length AR (wild-type or mutated) and AR-V7 are co-expressed and may both contribute to tumor progression. By potently suppressing the activation of the ligand-sensitive full-length AR, opevesostat can still exert a significant anti-tumor effect, even in the presence of AR-V7. The ongoing Phase 3 trials, OMAHA1 (NCT06136624) and OMAHA2a (NCT06136650), which stratify patients by AR-LBD mutation status, will provide further insights into the clinical utility of opevesostat in different molecular subtypes of mCRPC.[11][12]
Experimental Protocols
In Vitro Steroidogenesis Assay (NCI-H295R cells)
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Cell Line: Human NCI-H295R adrenocortical carcinoma cells.
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Methodology: Cells are cultured and treated with varying concentrations of opevesostat. The formation of steroid hormones (e.g., pregnenolone, testosterone) in the cell culture medium is measured.
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Detection: Steroid hormone levels are quantified using methods such as ELISA or, for higher specificity and sensitivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][13]
In Vivo Tumor Growth Inhibition (VCaP Xenograft Model)
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Animal Model: Athymic nude male mice.
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Xenograft Establishment: VCaP prostate cancer cells are implanted subcutaneously.
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Treatment Protocol: Once tumors reach a specified volume, mice are castrated. Following tumor regrowth, animals are randomized to receive vehicle control or opevesostat, often co-administered with prednisone to mimic the clinical adrenal replacement.[5][9]
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Endpoints: Tumor volume is measured regularly. At the end of the study, plasma and tumor tissue can be collected for analysis of steroid hormone levels and protein expression (e.g., AR, AR-V7) by Western blot and qPCR.[4]
Clinical Trial Methodologies
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AR-LBD Mutation Analysis: In the CYPIDES and ongoing Phase 3 trials, AR-LBD mutation status is determined from circulating tumor DNA (ctDNA) isolated from patient plasma samples. The Guardant360 ctDNA assay, a next-generation sequencing (NGS) based platform, is utilized for this purpose.[7] This assay analyzes a panel of cancer-related genes for single nucleotide variants, insertions/deletions, copy number alterations, and fusions.[2][10]
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Steroid Hormone Quantification: Patient serum or plasma samples are analyzed for a panel of steroid hormones. Due to the low concentrations of these hormones, particularly in a post-castration and post-opevesostat setting, highly sensitive and specific methods like LC-MS/MS are required for accurate quantification.[6][13][14]
Visualizations of Experimental Workflows and Logical Relationships
Preclinical Evaluation Workflow
Clinical Trial Patient Stratification Logic
Conclusion
Opevesostat introduces a paradigm shift in the hormonal treatment of prostate cancer by targeting the apex of the steroid synthesis pathway. Its mechanism as a selective CYP11A1 inhibitor leads to a comprehensive shutdown of all steroid hormone production, thereby depriving the androgen receptor of its activating ligands. This approach has shown particular promise in mCRPC patients with AR-LBD mutations. The ongoing Phase 3 clinical trials will be pivotal in further defining the role of opevesostat in the management of advanced prostate cancer. This technical guide provides a foundational understanding of its mechanism, supported by the latest available scientific and clinical data.
References
- 1. onclive.com [onclive.com]
- 2. researchgate.net [researchgate.net]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Opevesostat - Wikipedia [en.wikipedia.org]
- 5. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive plasma steroidomics reveals subtle alterations of systemic steroid profile in patients at different stages of prostate cancer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. urotoday.com [urotoday.com]
- 8. researchgate.net [researchgate.net]
- 9. ctDNA testing by targeted sequencing by Guardant360, Guardant Health [bio-protocol.org]
- 10. therapyselect.de [therapyselect.de]
- 11. merck.com [merck.com]
- 12. Facebook [cancer.gov]
- 13. Clinical utility of laboratory developed mass spectrometry assays for steroid hormone testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medrxiv.org [medrxiv.org]
